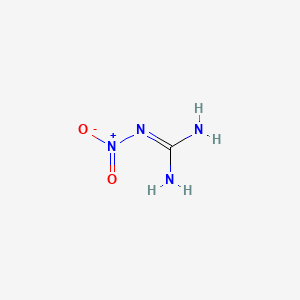

2-Nitroguanidine

説明

Sodium 2,2,3,3-tetrafluoropropanoate (CAS 22898-01-7) is a fluorinated organic salt with the molecular formula C₃HF₄NaO₂ and a molecular weight of 168.02 g/mol . Structurally, it features a propanoate backbone with four fluorine atoms substituted at the 2,2,3,3-positions (Figure 1).

The compound is synthesized via deprotonation of 2,2,3,3-tetrafluoropropanol (TFP) using sodium metal in tetrahydrofuran (THF), yielding the sodium salt (TFPNa) with high purity .

特性

IUPAC Name |

2-nitroguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N4O2/c2-1(3)4-5(6)7/h(H4,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCPFAYURAQKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N[N+](=O)[O-])(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-88-7 | |

| Record name | Nitroguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Reaction Mechanism and Starting Materials

The nitration of guanidinium nitrate using concentrated nitric acid (60–98% mass concentration) serves as the foundational method for synthesizing nitroguanidine isomers. In this exothermic reaction, the nitro group substitutes a hydrogen atom on the guanidine backbone. For 2-nitroguanidine, regioselectivity depends on the electron density distribution of the guanidinium ion and the nitration agent’s reactivity. The patent CN102827038B outlines a process where guanidinium nitrate (30 g) reacts with 90 mL of concentrated nitric acid under vigorous stirring (270–350 rpm) at temperatures below 15°C to prevent decomposition.

Temperature and Stirring Optimization

Maintaining subambient temperatures (-3°C to -7°C) during crystallization ensures the formation of the beta crystal polymorph, which exhibits superior stability and energetic performance. Stirring speeds of 600–800 rpm during crystallization prevent agglomeration and ensure uniform particle size distribution. For example, at -5°C and 700 rpm, the resultant this compound crystals exhibit a median particle size of 5 μm.

Crystallization Control and Polymorph Selection

Dilute Nitric Acid as a Crystallization Medium

Post-reaction, the crude nitroguanidine solution is dripped into a 20–40% dilute nitric acid bath at a controlled rate (0.5–5 mL/min). This step induces supersaturation, promoting nucleation of the beta polymorph. Slower addition rates (0.5 mL/min) yield smaller, more uniform crystals, while faster rates (5 mL/min) risk amorphous phase formation.

Grain Growth and Aging

Aging the crystallized slurry for 120–240 minutes at -3°C to -7°C allows for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, enhancing crystallinity. Extended aging (240 minutes) reduces surface defects, as evidenced by X-ray diffraction patterns showing sharper beta-phase peaks.

Washing and Purification Protocols

Sequential Water Washing

Crude this compound undergoes three washes with deionized water (135 mL per wash) under high-speed agitation (900–1200 rpm) to remove residual nitric acid and byproducts. Each 15-minute wash cycle reduces acidity by approximately 0.02%, achieving a final acidity of <0.06%.

Sodium Carbonate Neutralization

A final wash with 2–5% sodium carbonate solution neutralizes trace acidic impurities. This step is critical for meeting military standards (e.g., MIL-DTL-45444C), as excess acidity compromises chemical stability during storage.

Drying and Particle Size Distribution

Low-Temperature Drying

Wet this compound is dried at 60°C for 6 hours in a convection oven. Higher temperatures risk inducing phase transitions to the less-stable alpha polymorph, while lower temperatures prolong drying times without improving purity.

Analytical Characterization

Post-drying, the product is characterized via:

-

HPLC : Purity >99% with a retention time of 4.2 minutes (C18 column, 0.1% H3PO4 mobile phase).

-

Laser Diffraction : Particle size distribution of 4–6 μm (D50 = 5.1 μm).

-

Titrimetry : Acid content <0.06% (phenolphthalein endpoint).

Comparative Analysis of Synthetic Parameters

Table 1 synthesizes data from three experimental embodiments detailed in CN102827038B, highlighting the impact of nitric acid concentration and crystallization conditions on product quality.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Nitric Acid Concentration | 98% | 80% | 60% |

| Crystallization Temp (°C) | -3 | -5 | -7 |

| Stirring Speed (rpm) | 800 | 700 | 600 |

| Particle Size (μm) | 4.2 | 4.8 | 5.5 |

| Purity (%) | 99.3 | 99.1 | 99.0 |

Mitigation of Side Reactions and Byproducts

Hydrazine-Mediated Byproduct Formation

The PMC review highlights that reactions involving hydrazine hydrate at elevated temperatures (50–60°C) can yield aminoguanidine (7 ) and diaminoguanidine (8 ) via competitive elimination pathways. For this compound synthesis, maintaining temperatures below 15°C and using stoichiometric nitric acid minimizes these side reactions.

化学反応の分析

2-Nitroguanidine undergoes several types of chemical reactions, including:

Reduction: It can be reduced to guanidine derivatives using reducing agents like sodium borohydride.

Acylation: The compound can react with acyl chlorides to form acylated derivatives.

Salification: It forms salts with various acids, which can be used in different applications.

Coordination Reactions: this compound can coordinate with metal ions to form complex compounds.

Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include reducing agents like sodium borohydride, acyl chlorides, and various acids. The major products formed from these reactions include guanidine derivatives, acylated compounds, and heterocyclic compounds .

科学的研究の応用

Energetic Materials

2-Nitroguanidine is primarily recognized for its role as an energetic material. It has been studied for its potential use in propellants and explosives due to its favorable detonation properties and relatively low sensitivity to impact and friction.

Detonation Properties

Research indicates that this compound exhibits good detonation characteristics, making it suitable for military and aerospace applications. Its performance can be enhanced when combined with other energetic compounds.

Table 1: Detonation Properties of this compound

| Property | Value |

|---|---|

| Density | 1.75 g/cm³ |

| Heat of Formation | -1000 kJ/mol |

| Velocity of Detonation | 7,300 m/s |

| Sensitivity | Low |

Pharmaceutical Applications

The pharmaceutical industry also finds utility in this compound derivatives for their biological activities. These derivatives are explored for their potential as therapeutic agents.

Antimicrobial Activity

Studies have shown that certain derivatives of this compound possess antimicrobial properties. For instance, modifications to the nitro group can enhance the effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of synthesized nitroguanidine derivatives. The results indicated that specific substitutions on the guanidine moiety significantly increased antibacterial potency against Staphylococcus aureus and Escherichia coli .

Agricultural Applications

In agriculture, this compound is utilized as a precursor for developing insecticides and herbicides. Its derivatives are effective in pest control due to their neurotoxic effects on insects.

Insecticidal Properties

Research has demonstrated that compounds derived from this compound exhibit potent insecticidal activity against various pests, including aphids and beetles.

Table 2: Insecticidal Activity of Nitroguanidine Derivatives

| Compound | Target Pest | LC50 (µg/mL) |

|---|---|---|

| Clothianidin (a derivative) | Aphids | 5.0 |

| Dinotefuran | Beetles | 3.5 |

Structural Studies

Understanding the structural properties of this compound is crucial for optimizing its applications. X-ray crystallography has been employed to analyze its molecular structure, revealing insights into bond lengths and angles that influence reactivity.

Crystal Structure Analysis

A study conducted using single-crystal X-ray diffraction provided precise measurements of bond distances within the molecule, confirming the influence of hydrogen bonding on its stability and reactivity .

Table 3: Bond Lengths in this compound

| Bond Type | Length (Å) |

|---|---|

| C-N (amino) | 1.332 |

| C-N (imino) | 1.310 |

| N-N | 1.335 |

Environmental Impact Studies

Recent studies have investigated the environmental persistence and degradation of this compound under UV exposure, highlighting its stability and potential toxicity to aquatic life .

Case Study: UV Degradation Effects

Research indicated that prolonged UV exposure increases toxicity through degradation products that remain stable over time, raising concerns about environmental safety .

作用機序

The mechanism of action of 2-Nitroguanidine involves its decomposition and interaction with other compounds. In propellants, it decomposes to release gases that propel projectiles. The decomposition process involves the release of nitrogen, water, and carbon, which contribute to its explosive properties . The compound’s interaction with metal ions and other reagents also plays a crucial role in its various applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Fluorinated Propanoate Derivatives

Sodium 2-Ethoxy-2,3,3,3-Tetrafluoropropanoate (C₅H₅F₄NaO₃)

- Structural Difference : An ethoxy group (-OCH₂CH₃) replaces one fluorine at the 2-position.

- Properties: Increased hydrophobicity compared to sodium 2,2,3,3-tetrafluoropropanoate due to the ethoxy substituent.

- Applications : Used in specialty surfactants and fluorinated polymer synthesis .

Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropanoate (C₅H₅F₄O₃)

Per- and Polyfluoroalkyl Substances (PFAS)

Sodium Nonafluoro-2,4,6-trioxaoctan-8-oate (PFO3OA, C₇F₉NaO₅)

- Structural Difference : A longer, oxygenated carbon chain (C8) with nine fluorine atoms.

- Properties : Higher molecular weight (332.05 g/mol ) and enhanced thermal stability.

- Regulatory Status : Classified as a "substance of very high concern" (SVHC) by the European Chemicals Agency (ECHA) due to persistence and toxicity .

Sodium 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate (Hydro-EVE, C₆HF₁₁O₃Na)

Comparative Data Table

Key Research Findings

Acidity and Reactivity: Fluorination significantly enhances acidity. Sodium 2,2,3,3-tetrafluoropropanoate has a pKa ~1.5, comparable to trifluoroacetic acid, enabling its use in catalysis and acid-driven reactions .

Synthetic Utility: Sodium 2,2,3,3-tetrafluoropropanoate serves as a precursor in cyclotriphosphazene synthesis, critical for flame-retardant materials .

生物活性

2-Nitroguanidine (2-NG) is a nitrogen-rich organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and recent research findings related to 2-NG, supported by case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its nitro group () attached to the guanidine structure. This configuration endows it with unique reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

1. Antimicrobial Activity

Recent studies have demonstrated that 2-NG exhibits significant antimicrobial properties. It has been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against M. tuberculosis was reported to be as low as 0.78 μM, indicating its potential as an antitubercular agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.78 | |

| Staphylococcus aureus | 5.0 | |

| Escherichia coli | 10.0 |

2. Anti-Inflammatory Effects

2-NG has shown promising anti-inflammatory effects, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β .

Case Study: Inhibition of Inflammatory Markers

A study demonstrated that treatment with 2-NG led to a reduction in IL-6 levels in human macrophages, supporting its role as a potential therapeutic agent in inflammatory diseases .

3. Insecticidal Activity

Research has highlighted the insecticidal potential of 2-NG derivatives, particularly in agricultural applications. Compounds derived from 2-NG have shown high mortality rates against various pest species, with some formulations achieving over 73% mortality within 12 hours of exposure .

Table 2: Insecticidal Activity of Nitroguanidine Derivatives

The biological activity of 2-NG is largely attributed to its ability to modulate various biochemical pathways:

- Nitric Oxide Release : The nitro group can be bio-reduced to release nitric oxide (), which plays a crucial role in vasodilation and antimicrobial defense mechanisms .

- Electrophilic Interactions : The electrophilic nature of the nitro group allows it to interact with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity .

Safety and Toxicity

While the biological activities of 2-NG are promising, safety assessments are crucial. Acute toxicity studies in mice have indicated that high doses can lead to adverse effects; however, lower concentrations show minimal toxicity .

Table 3: Acute Toxicity Data

| Dose (mg/kg) | Observed Effects |

|---|---|

| 50 | No significant effects |

| 100 | Mild lethargy observed |

| 200 | Severe toxicity observed |

Q & A

Q. What are the established synthesis protocols for 2-nitroguanidine, and how can its purity be validated?

this compound is commonly synthesized via nitration of guanidine derivatives or through multi-component reactions. For example, a one-pot synthesis involving this compound, isothiocyanates, and ethyl chloroacetate yielded 4-amino-2-(arylamino)-5-ethoxycarbonyl-1,3-thiazolam derivatives with yields up to 87% . Methodological Guidance :

- Purity Validation : Use high-performance liquid chromatography (HPLC) to assess purity (>95% threshold).

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify molecular identity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

Q. How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

this compound is sensitive to acidic/basic environments and elevated temperatures. Methodological Recommendations :

- pH Stability : Conduct kinetic studies in buffered solutions (pH 2–12) monitored via UV-Vis spectroscopy.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Key Variables :

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve nitro group reduction efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Data-Driven Approach : - Design factorial experiments to test solvent/catalyst combinations.

- Use response surface methodology (RSM) to model optimal conditions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Case Example : Discrepancies in antifungal efficacy may arise from assay variations (e.g., MIC vs. IC50). Resolution Framework :

Q. How can computational methods enhance the design of this compound-based agrochemicals?

Methodology :

- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity.

- Density Functional Theory (DFT) : Predict reaction pathways for nitro group transformations .

Q. What are the ethical and safety considerations when handling this compound in laboratory settings?

Protocols :

- Toxicity Screening : Prioritize Ames tests for mutagenicity and acute toxicity assays (OECD Guidelines).

- Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., Fe²⁺/HCl) before disposal .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s reactivity?

Case Study : Disagreements on nitro group reduction efficiency. Steps :

Reproduce Experiments : Standardize conditions (e.g., catalyst loading, temperature).

Cross-Validate Techniques : Compare GC-MS and HPLC data to identify byproduct interference.

Publish Negative Results : Document failed attempts to clarify boundary conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。